![molecular formula C21H20F2N2O4S2 B2681239 2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 923385-91-5](/img/structure/B2681239.png)

2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

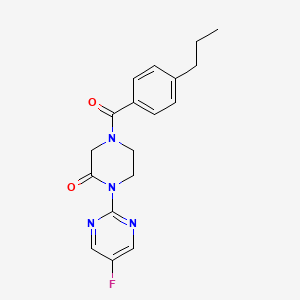

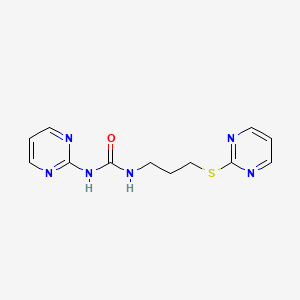

The compound contains several functional groups including a benzylsulfonyl group, a difluorobenzo[d]thiazol-2-yl group, and a tetrahydrofuran-2-ylmethyl group. These groups suggest that the compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The difluorobenzo[d]thiazol-2-yl group, for example, is a planar, aromatic system which could contribute to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the benzylsulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the difluorobenzo[d]thiazol-2-yl group could potentially make the compound more lipophilic .科学的研究の応用

Luminescent Materials

The compound has been used as a luminescent material . The study introduced two carbazole functionalized 2-(benzo[d]thiazol-2-yl)phenol ligands (BTZ-Cz-OH and BTZ-DCz-OH) and their difluoroborate complexes (BTZ-Cz- BF and BTZ-DCz-BF) as luminescent materials . All luminescent materials were characterized by NMR (1 H and 13 C) spectra, high-resolution mass spectrometry, and elemental analysis, and they exhibited good thermal and electrochemical stability .

Organic Light Emitting Diodes (OLEDs)

These materials have been successfully used as dopant emitters in organic light-emitting diodes (OLEDs) . All doped devices showed strong emission, low turn-on voltages (3.9-4.8 V), and the doped devices based on difluoroborate complexes exhibited EL performance superior to the ligands . In particular, the doped device with BTZ-Cz-BF at a doping concentration of 10 wt% showed the best EL performance, with a maximum luminance of 3940 cd/m2, a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .

Excited State Intramolecular Proton Transfer (ESIPT)

Due to the characteristics of excited state intramolecular proton transfer (ESIPT), the ligands exhibit green emission in solution and solid films . After coordination with the difluoroborate complexes, significant blue shifts and enhanced emissions were observed due to restricted conformational changes .

Solvent Effects Study

The compound has been used to study the solvent effects on the hydrogen bond dynamical process . Based on state-of-the-art ab initio calculations, a molecular-level investigation was provided where excited-state hydrogen bonds and proton transfers are affected by solvent polarity . The mechanism of solvent effects revealed will help to develop new products in optoelectronics and analytical tools .

Pesticidal Agents

The compound has been synthesized and evaluated as a pesticidal agent . The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

作用機序

特性

IUPAC Name |

2-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N2O4S2/c22-15-9-17(23)20-18(10-15)30-21(24-20)25(11-16-7-4-8-29-16)19(26)13-31(27,28)12-14-5-2-1-3-6-14/h1-3,5-6,9-10,16H,4,7-8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRIXMKQLPUORB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CS(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2681157.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one](/img/structure/B2681165.png)

![5-ethyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681169.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681170.png)

![[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine](/img/structure/B2681171.png)

![2-Nitro-N-[(2S,3R)-6-oxo-2-piperidin-4-ylpiperidin-3-yl]benzenesulfonamide](/img/structure/B2681172.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(o-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2681176.png)

![2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2681177.png)

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2681178.png)